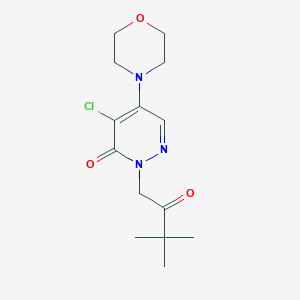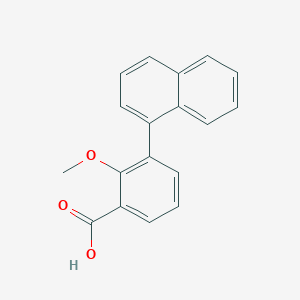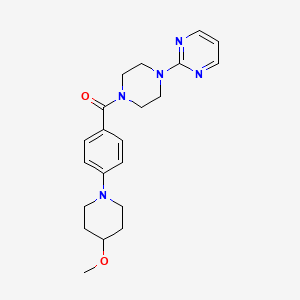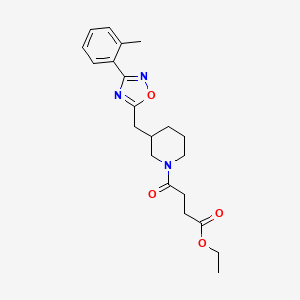![molecular formula C15H13N3O2S B2375062 5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1223636-41-6](/img/structure/B2375062.png)
5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[b]thiophen ring, an oxadiazol ring, and a dihydropyridinone ring . The exact spatial arrangement of these rings and the associated functional groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature . It’s likely that the compound could undergo reactions typical of other compounds containing similar functional groups.Aplicaciones Científicas De Investigación
Antiviral Applications
1,3,4-Oxadiazole derivatives, such as the compound , have shown potential in antiviral applications. For example, certain 1,3,4-oxadiazole derivatives have exhibited significant antiviral activity against viruses like Feline herpes virus, Feline corona virus, Herpes simplex virus-1 and -2, and others. This suggests a potential application for the compound in antiviral drug development (Albratty, El-Sharkawy, & Alhazmi, 2019).
Anticancer Properties
Some derivatives of 1,3,4-oxadiazole have been studied for their anticancer properties. For instance, certain compounds containing the 1,3,4-oxadiazole moiety demonstrated cytotoxicity against cancer cell lines like HepG2, Caco-2, and PANC-1. This indicates the potential for the compound to be developed as an anticancer agent (Adimule et al., 2014).
Antimicrobial and Antifungal Applications
The 1,3,4-oxadiazole derivatives have also been researched for their antimicrobial and antifungal activities. Various studies have reported the effectiveness of these compounds against a range of bacterial and fungal species. This suggests a potential application of the compound in antimicrobial and antifungal drugs (Kocabalkanli, Ateş, & Ötük, 2001).
Insecticidal Activity
1,3,4-Oxadiazole derivatives have shown promising results in insecticidal applications. Studies have demonstrated that these compounds can be effective against pests like the diamondback moth, indicating a potential use in agricultural pest control (Qi et al., 2014).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Optoelectronic Applications
Certain 1,3,4-oxadiazole derivatives have been investigated for their optoelectronic properties. Their potential use in photonic, sensor, and optoelectronic devices has been highlighted, indicating their relevance in advanced material science (Naik et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-18-8-10(5-6-13(18)19)14-16-17-15(20-14)12-7-9-3-2-4-11(9)21-12/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEWOUWNTRWRPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(O2)C3=CC4=C(S3)CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)
![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)


![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2375000.png)
